![molecular formula C12H11N3O B2360069 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole CAS No. 343966-69-8](/img/structure/B2360069.png)
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole, also known as MI, is a synthetic compound that has been widely studied for its potential as a therapeutic agent. MI belongs to the family of indole derivatives, which have been shown to have a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
The compound 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole and its derivatives have been extensively studied for their synthesis and potential antimicrobial properties. Gadegoni and Manda (2013) synthesized a series of novel substituted indoles, including derivatives of 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole, and evaluated their antimicrobial activity against various bacteria. They found that these compounds displayed significant antimicrobial properties, indicating their potential for development as antimicrobial agents (Gadegoni & Manda, 2013).
Anticancer Activity
The anticancer potential of derivatives of 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole has also been explored. Wang et al. (2012) synthesized and evaluated a new series of 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles for their anticancer activities. Their findings indicated that certain structural modifications, particularly the introduction of a benzyloxyl substituent at the C-4 position of the indole component, enhanced the antiproliferative activity of these compounds against specific cancer cell lines, suggesting their promise as novel chemotherapeutics for cancer treatment (Wang et al., 2012).
Potential for Neurodegenerative Disease Treatment
The compound 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, a derivative of 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole, has been identified as a potential therapeutic agent for neurodegenerative disorders. Efimova et al. (2023) demonstrated that this compound showed notable inhibition of human monoamine oxidase B, an enzyme linked to the pathophysiology of Parkinson's disease, suggesting its potential as a candidate for future therapeutic development (Efimova et al., 2023).
Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been reported to exhibit anti-infective properties . They are known to interact with various enzymes and proteins that are essential for the survival of the infecting organisms .
Mode of Action
It is suggested that the 1,2,4-oxadiazole moiety in the compound might interact with its targets, leading to changes in their function . For instance, some 1,2,4-oxadiazole derivatives have been found to inhibit the activity of certain enzymes, thereby affecting the survival of the target organisms .
Biochemical Pathways
Given the anti-infective properties of similar 1,2,4-oxadiazole compounds, it can be inferred that the compound might interfere with the biochemical pathways essential for the survival and proliferation of the infecting organisms .
Result of Action
Based on the anti-infective properties of similar 1,2,4-oxadiazole compounds, it can be inferred that the compound might lead to the inhibition of growth or death of the infecting organisms .
Propiedades
IUPAC Name |
5-(1H-indol-3-ylmethyl)-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-8-14-12(16-15-8)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7,13H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEBPGCTFCSQEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2359986.png)
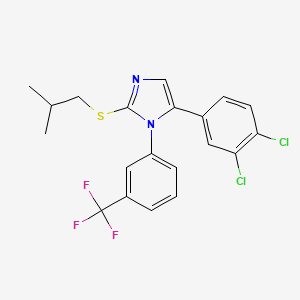
![1-(2,4-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2359990.png)
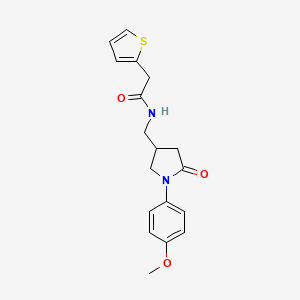
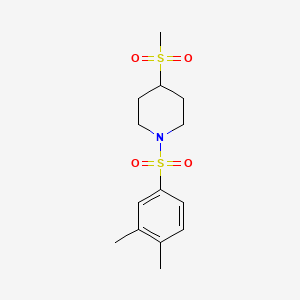
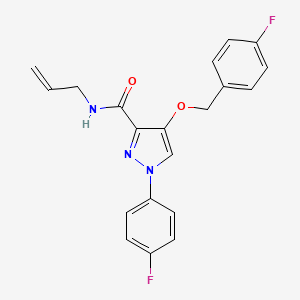
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2359995.png)
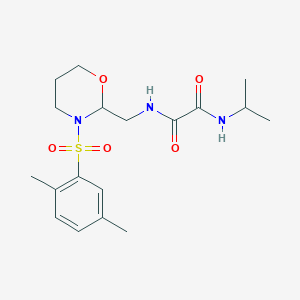
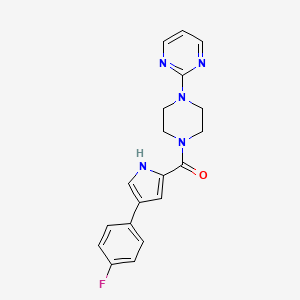
![2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]acetamide](/img/structure/B2360002.png)
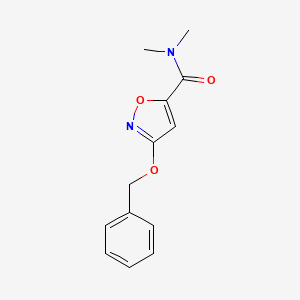
![S-(3-chloro-4-methoxyphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2360007.png)
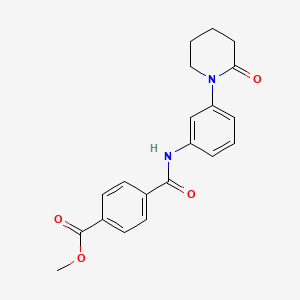
![3-Methyl-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2360009.png)